

AM-92016 hydrochloride off-target effects investigation

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Compound of Interest

Compound Name: AM-92016 hydrochloride

Cat. No.: B560212

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Technical Support Center: AM-92016 Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using **AM-92016 hydrochloride**. The information provided is intended to help users identify and understand potential off-target effects that may be observed during their experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected experimental outcomes that may be related to the off-target effects of **AM-92016 hydrochloride**.

Observed Issue	Potential Off-Target Cause	Recommended Action
Unexpected increase in arrhythmia or proarrhythmic events in in vivo cardiac models.	AM-92016 hydrochloride has been observed to exhibit proarrhythmic activity in vivo. [1] This could be due to interactions with other cardiac ion channels beyond the delayed rectifier potassium channel, leading to an imbalance in cardiac repolarization.	- Perform a broad ion channel screen to identify interactions with other potassium, sodium, and calcium channels. - Conduct detailed electrophysiology studies (e.g., patch-clamp) on cardiomyocytes to characterize the effects on the overall action potential duration and shape.
Increase in blood pressure in in vivo models.	The observed hypertensive effect of AM-92016 hydrochloride is likely an off-target effect.[1] This could be mediated by interactions with receptors involved in blood pressure regulation, such as adrenergic or angiotensin receptors, or direct effects on vascular smooth muscle contraction.	- Screen the compound against a panel of G-protein coupled receptors (GPCRs) known to be involved in blood pressure regulation. - Perform functional assays on isolated blood vessels to assess direct vasoconstrictor or vasodilator effects.
Cell viability assays show unexpected cytotoxicity.	Off-target effects on essential cellular pathways, such as kinase signaling cascades, can lead to cytotoxicity.	- Conduct a broad kinase inhibitor profiling screen to identify any unintended inhibition of key cellular kinases. - Perform mechanism of action studies to determine the pathway leading to cell death (e.g., apoptosis vs. necrosis).
Inconsistent or unexpected changes in downstream signaling pathways.	The compound may be interacting with unintended kinases or phosphatases, leading to the modulation of	- Use proteomic approaches, such as phosphoproteomics, to get a global view of the signaling changes induced by

signaling pathways unrelated to its primary target.

the compound. - Validate any identified off-target kinase hits with in vitro kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for **AM-92016 hydrochloride**?

A1: **AM-92016 hydrochloride** is a specific blocker of the time-dependent delayed rectifier potassium current (IK). By blocking this channel, it delays the repolarization of the cell membrane.

Q2: Are there any known off-target effects for **AM-92016 hydrochloride**?

A2: While a comprehensive public off-target screening profile for **AM-92016 hydrochloride** is not readily available, in vivo studies have shown that it can exhibit proarrhythmic and prohypertensive activities.^[1] These effects strongly suggest the presence of off-target interactions.

Q3: What could be the potential mechanism behind the observed proarrhythmic effects?

A3: The proarrhythmic effects of potassium channel blockers can be complex. They may involve the blockade of other cardiac ion channels, leading to a shortened QT interval and an increased risk of arrhythmias like torsades de pointes.^{[2][3][4][5][6][7][8][9]} It is also possible that **AM-92016 hydrochloride** affects the function of other proteins involved in cardiac electrophysiology.

Q4: How can the hypertensive effects of **AM-92016 hydrochloride** be explained?

A4: An increase in blood pressure could be due to several off-target mechanisms, including, but not limited to, agonism or antagonism of adrenergic receptors, interference with the renin-angiotensin-aldosterone system (RAAS), or direct effects on vascular smooth muscle cells leading to vasoconstriction.^{[10][11][12][13][14]}

Q5: What are the recommended control experiments when using **AM-92016 hydrochloride**?

A5: To ensure that the observed effects are due to the intended on-target activity, it is recommended to:

- Use a structurally unrelated compound with the same on-target activity as a positive control.
- Use a negative control compound that is structurally similar to **AM-92016 hydrochloride** but is inactive against the delayed rectifier potassium channel.
- Perform experiments in cell lines or tissues that do not express the intended target to identify off-target effects.

Experimental Protocols

Below are detailed methodologies for key experiments to investigate the off-target effects of **AM-92016 hydrochloride**.

Protocol 1: Broad Panel Off-Target Screening (e.g., CEREP SafetyScreen)

Objective: To identify potential off-target binding of **AM-92016 hydrochloride** across a wide range of receptors, ion channels, transporters, and enzymes.

Methodology:

- **Compound Preparation:** Prepare a stock solution of **AM-92016 hydrochloride** in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
- **Assay Panel Selection:** Select a comprehensive safety screening panel, such as the Eurofins SafetyScreen44 or SafetyScreen87, which includes a diverse set of targets.
- **Binding Assays:** The contract research organization (CRO) will perform competitive binding assays. This typically involves incubating the target protein, a radiolabeled ligand for the target, and **AM-92016 hydrochloride** at a standard screening concentration (e.g., 10 μ M).
- **Detection:** The amount of radiolabeled ligand bound to the target is measured in the presence and absence of **AM-92016 hydrochloride**.

- **Data Analysis:** The percentage of inhibition of radioligand binding is calculated. A significant inhibition (typically >50%) at the screening concentration suggests a potential off-target interaction.
- **Follow-up:** For any identified "hits," dose-response curves should be generated to determine the binding affinity (K_i) or IC_{50} value.

Protocol 2: Kinase Inhibitor Profiling

Objective: To assess the selectivity of **AM-92016 hydrochloride** against a broad panel of protein kinases.

Methodology:

- **Compound Preparation:** Prepare a stock solution of **AM-92016 hydrochloride** in DMSO.
- **Kinase Panel Selection:** Choose a commercially available kinase screening panel that covers a diverse range of the human kinome.
- **In Vitro Kinase Assays:** The CRO will perform in vitro kinase assays. These assays typically measure the ability of **AM-92016 hydrochloride** to inhibit the phosphorylation of a substrate by a specific kinase. Assays are usually run at a fixed ATP concentration (often at or near the K_m for ATP).
- **Detection:** The amount of substrate phosphorylation is quantified using various methods, such as radioactivity, fluorescence, or luminescence.
- **Data Analysis:** The percentage of kinase activity remaining in the presence of **AM-92016 hydrochloride** is calculated. A significant reduction in activity (e.g., >50% or >75% inhibition at 1 μM or 10 μM) is considered a hit.
- **Follow-up:** For any identified hits, IC_{50} values should be determined by testing a range of compound concentrations.

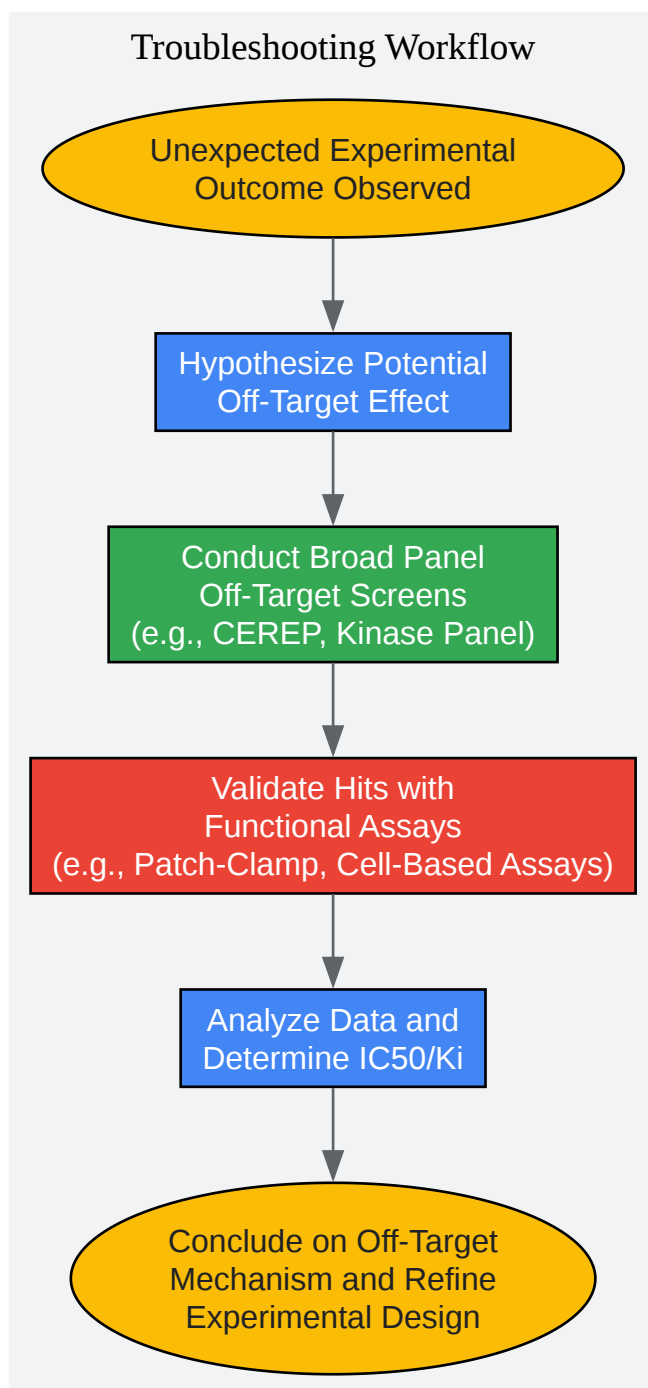
Protocol 3: Automated Patch-Clamp Electrophysiology for Ion Channel Profiling

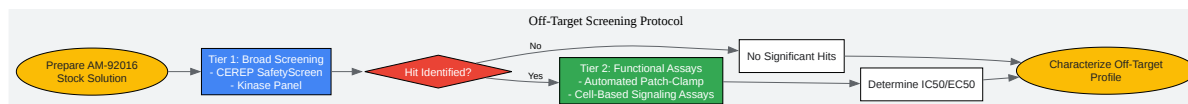
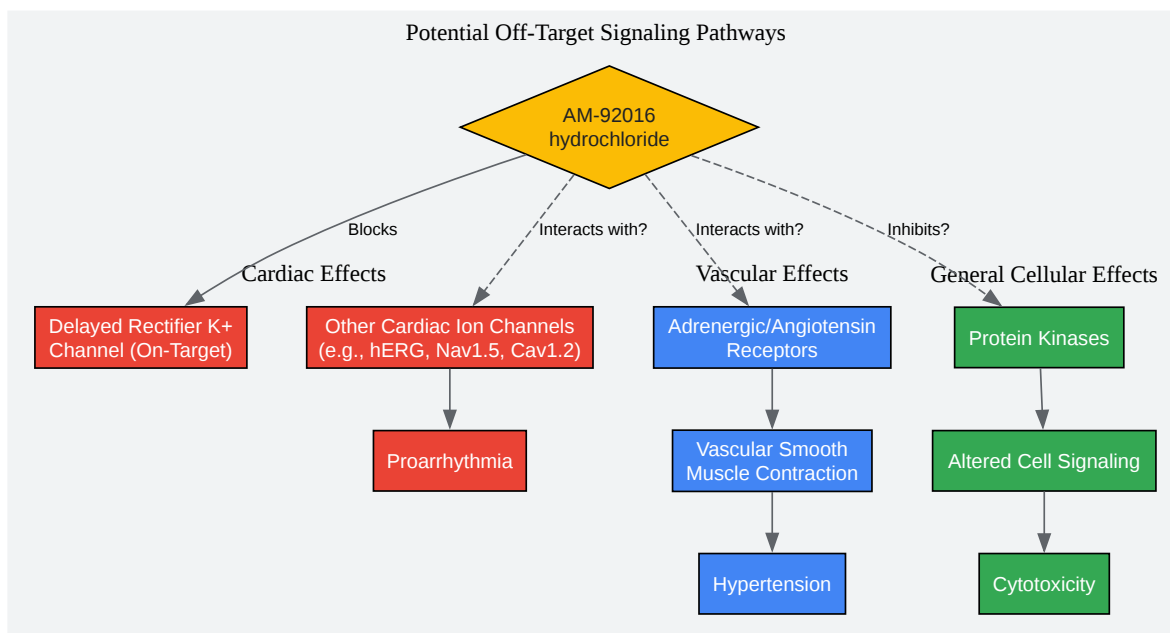
Objective: To functionally assess the effect of **AM-92016 hydrochloride** on a panel of key cardiac and neuronal ion channels.

Methodology:

- Cell Lines: Use stable cell lines expressing the ion channels of interest (e.g., hERG, Nav1.5, Cav1.2).
- Compound Application: Utilize an automated patch-clamp system (e.g., QPatch, Patchliner) to record ion channel currents in response to specific voltage protocols. Apply **AM-92016 hydrochloride** at various concentrations to the cells.
- Data Acquisition: Record the changes in ion channel currents before, during, and after compound application.
- Data Analysis: Measure parameters such as peak current amplitude, channel kinetics (activation, inactivation), and steady-state currents. Calculate the IC50 for the inhibition of each ion channel.
- Interpretation: Compare the potency of **AM-92016 hydrochloride** on off-target ion channels to its on-target potency to determine its selectivity.

Visualizations





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